2-Ethylbutyryl chloride

描述

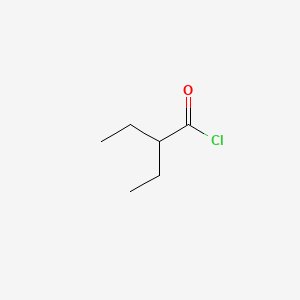

2-Ethylbutyryl chloride is an organic compound with the molecular formula C6H11ClO. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is also known by other names such as 2-ethylbutanoyl chloride and diethylacetyl chloride .

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethylbutyryl chloride can be synthesized through the reaction of 2-ethylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of sulfur dioxide (SO2) or carbon dioxide (CO2) and carbon monoxide (CO) as by-products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation to obtain the desired purity level .

化学反应分析

Types of Reactions: 2-Ethylbutyryl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol, forming corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethylbutanoic acid and hydrochloric acid (HCl).

Reduction: The compound can be reduced to 2-ethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is used under reflux conditions.

Major Products Formed:

Amides, esters, and thioesters: from nucleophilic substitution.

2-Ethylbutanoic acid: from hydrolysis.

2-Ethylbutanol: from reduction.

科学研究应用

2-Ethylbutyryl chloride is a chemical compound with the molecular formula and a molecular weight of 134.60 g/mol . It is also known by other names, including 2-ethylbutyroyl chloride, butanoyl chloride, 2-ethyl, and diethylacetyl chloride . this compound is a colorless liquid with a boiling point of 137-139 °C and a density of 0.982 g/mL at 25 °C .

Scientific Research Applications

This compound is a versatile reagent with applications in various scientific research fields:

- Synthesis of Bicyclic Thiophene Derivatives this compound can be employed as a building block in the synthesis of bicyclic thiophene derivatives .

- Acyl CoA Precursor Research has shown that this compound can be utilized as an unnatural branched-chain substrate . Specifically, it can be converted into 2-ethyl butyryl CoA, which then enters the fatty acid biosynthesis pathway for elongation .

- Inhibitors of Influenza Virus Sialidases this compound is used in the synthesis of a new series of inhibitors of influenza virus sialidases .

- Synthesis of Substituted Benzamides this compound is used in the synthesis of substituted benzamides .

Additional Applications

This compound also has applications in:

作用机制

The mechanism of action of 2-ethylbutyryl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile, forming a new covalent bond. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Molecular Targets and Pathways:

Nucleophilic Substitution Pathway: The chlorine atom is replaced by a nucleophile, forming a new covalent bond.

Hydrolysis Pathway: The compound reacts with water, leading to the formation of 2-ethylbutanoic acid and hydrochloric acid.

相似化合物的比较

2-Ethylbutyryl chloride can be compared with other acyl chlorides such as:

Butyryl chloride: Similar in structure but lacks the ethyl group at the second carbon position, making it less sterically hindered.

Isobutyryl chloride: Contains a branched isobutyl group, leading to different reactivity and steric effects.

Valeryl chloride: Has a longer carbon chain, resulting in different physical properties and reactivity.

Uniqueness: The presence of the ethyl group at the second carbon position in this compound imparts unique steric and electronic properties, influencing its reactivity and making it a valuable intermediate in organic synthesis .

生物活性

Chemical Identity and Properties

2-Ethylbutyryl chloride, with the molecular formula and a molecular weight of approximately 134.60 g/mol, is an acyl chloride that has garnered attention for its potential biological activities. It is also known by various names including 2-ethylbutanoyl chloride and butyryl chloride, 2-ethyl-. Its CAS Registry Number is 2736-40-5, and it is characterized by a structure that includes an ethyl group attached to a butyryl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| IUPAC Name | 2-ethylbutanoyl chloride |

| CAS Registry Number | 2736-40-5 |

| Density | 0.982 g/mL |

| Boiling Point | 138°C |

| Appearance | Colorless liquid |

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness in inhibiting the growth of human ovarian cancer cells (ES2) with an IC50 value of approximately 2.8 µg/mL, compared to higher values in non-cancerous mouse fibroblast cells (SW3T3), which showed an IC50 above 20 µg/mL . This differential sensitivity suggests a potential for selective targeting in cancer therapy.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes, including:

- Inhibition of NF-kappa B Activation : This pathway is crucial in regulating immune response and cell survival, making it a target for anti-cancer therapies .

- Induction of Apoptosis : Studies suggest that compounds similar to this compound can trigger programmed cell death in malignant cells.

Other Biological Activities

In addition to its anti-cancer properties, this compound has been investigated for other biological effects:

- Anti-inflammatory Effects : It may play a role in reducing inflammation, which is often associated with chronic diseases.

- Potential Use in Treating Edema : The compound has been explored for its efficacy in managing conditions associated with fluid retention, such as postoperative swelling and varicose veins .

Safety and Toxicity

While exploring the biological activities, safety considerations are paramount:

- Skin and Eye Irritation : Classified as causing severe skin burns and eye damage, handling precautions must be observed .

- Flammability : It is also recognized as a flammable liquid, necessitating careful storage and usage protocols.

Case Study 1: Cytotoxicity against Cancer Cell Lines

In a comparative study involving various cell lines, the cytotoxic effects of this compound were assessed against multiple cancer types including lung (H460), bladder (HTB-9), colon (HCT116), and breast (MCF-7) cancers. The results indicated significant growth inhibition across these lines, particularly in ovarian and lung cancer cells .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the compound's role in modulating inflammatory responses. The results demonstrated that treatment with this compound reduced markers of inflammation in vitro, suggesting its potential application in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Ethylbutyryl chloride?

- Methodology : Synthesis typically involves the reaction of 2-ethylbutyric acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by purification via fractional distillation (boiling point: 138°C) . Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acyl chloride structure, gas chromatography (GC) for purity assessment (>98%), and Fourier-transform infrared (FTIR) spectroscopy to identify the carbonyl (C=O) stretch near 1800 cm⁻¹ .

Q. How should this compound be safely handled and stored in laboratory settings?

- Safety Protocols : Due to its corrosive nature and flammability (UN Transport Class 8/3), use chemical-resistant gloves (e.g., nitrile), safety goggles, and a fume hood to avoid inhalation . Store in a cool, dry environment under inert gas (argon/nitrogen) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What are the key reactivity profiles of this compound in organic synthesis?

- Reactivity : The compound undergoes nucleophilic acyl substitution reactions, making it useful for synthesizing esters, amides, and ketones. For example, reaction with alcohols yields esters, while amines produce substituted amides. Steric hindrance from the ethyl branches may reduce reaction rates compared to linear acyl chlorides, necessitating optimized conditions (e.g., elevated temperatures or catalysts) .

Advanced Research Questions

Q. How can reaction kinetics and catalytic efficiency be optimized for this compound in esterification reactions?

- Experimental Design : Conduct time-course studies using in situ FTIR or HPLC to monitor reaction progress. Compare catalytic systems (e.g., DMAP vs. pyridine) to assess turnover frequency. Kinetic modeling (e.g., pseudo-first-order kinetics) can quantify rate constants, while Arrhenius plots determine activation energy. Statistical tools (e.g., ANOVA) should validate reproducibility across triplicate trials .

Q. What analytical strategies resolve contradictions in stability studies of this compound under varying humidity and temperature?

- Data Analysis : Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) coupled with GC-MS can identify hydrolysis products (e.g., 2-ethylbutyric acid). Conflicting data on degradation rates may arise from trace moisture in solvents; use Karl Fischer titration to quantify water content. Multivariate analysis (e.g., PCA) isolates critical degradation factors .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound enhance mechanistic studies in metabolic pathways?

- Methodology : Radiolabeled this compound ([1-¹⁴C]) enables tracing in biological systems. Synthetic routes involve substituting ¹⁴C-enriched reagents during acylation. Autoradiography or liquid scintillation counting quantifies metabolite incorporation. Ensure compliance with radiation safety protocols (e.g., sealed ampoules, shielding) during handling .

属性

IUPAC Name |

2-ethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKODJVMQOSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062616 | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-40-5 | |

| Record name | 2-Ethylbutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002736405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutyryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。